molecular formula C8H9F6NO3 B14042009 (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate

(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate

Cat. No.: B14042009
M. Wt: 281.15 g/mol
InChI Key: VGQBAQCNUSUCFS-UHFFFAOYSA-N
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Description

(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate: is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 5,5,5-trifluoro-4-(trifluoromethyl)pentanoate with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the hydroxyimino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Amines.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology: In biological research, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups can interact with active sites of enzymes, leading to the development of novel inhibitors for therapeutic applications.

Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its efficacy in treating diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyimino group can form hydrogen bonds with active site residues, further stabilizing the interaction.

Comparison with Similar Compounds

  • Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-methylpentanoate
  • Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(difluoromethyl)pentanoate
  • Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)hexanoate

Comparison: Compared to these similar compounds, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is unique due to the presence of both trifluoromethyl and hydroxyimino groups in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9F6NO3

Molecular Weight

281.15 g/mol

IUPAC Name

ethyl 5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate

InChI

InChI=1S/C8H9F6NO3/c1-2-18-6(16)4(15-17)3-5(7(9,10)11)8(12,13)14/h5,17H,2-3H2,1H3

InChI Key

VGQBAQCNUSUCFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)CC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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